1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid
Description
1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid is an indazole derivative characterized by a fluorinated pentyl chain at the N1 position and a carboxylic acid group at the C3 position. This compound has garnered attention due to its role as a major metabolite of synthetic cannabinoids (SCs) such as 5F-MN-18, where it is identified as metabolite F10 in human hepatocyte studies . Its molecular formula is C₁₃H₁₅FN₂O₂, with an average molecular mass of 250.27 g/mol. The fluorine atom on the pentyl chain enhances metabolic stability compared to non-fluorinated analogs, influencing its pharmacokinetic profile .
Synthetically, it is prepared via hydrolysis or acid-catalyzed reactions of precursors like 2-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (compound 21) or ester derivatives, achieving yields exceeding 80% . Its structural features make it a key intermediate in the synthesis of SCRA (synthetic cannabinoid receptor agonist) derivatives, including 5F-AMB and NM2201 .
Properties
IUPAC Name |
1-(5-fluoropentyl)indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-8-4-1-5-9-16-11-7-3-2-6-10(11)12(15-16)13(17)18/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGGOUVOCNXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345342 | |
| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535166-43-8 | |
| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis and Purification
Following alkylation, the product is typically isolated and purified. In some cases, the alkylated intermediate may be obtained as an ester, which requires hydrolysis to yield the free carboxylic acid.
- Hydrolysis is performed using potassium hydroxide (KOH) in a mixture of methanol and toluene under reflux conditions.
- The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm completion.
- After hydrolysis, the reaction mixture is acidified to pH 1-2 using hydrochloric acid (HCl).
- The product is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate (Na2SO4), filtered, and solvent removed under reduced pressure.
- Final purification is achieved by flash chromatography using appropriate solvent systems such as dichloromethane/methanol mixtures.
This method yields the pure 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid with good efficiency.
Table 2: Summary of Yields and Purification Details
| Step | Compound Isolated | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| N-Alkylation | This compound (alkylated product) | >90 | Extraction, washing | High regioselectivity, minimal side products |
| Hydrolysis | This compound (free acid) | Good yield (typically >85) | Acidification, extraction, flash chromatography | Complete conversion to acid confirmed by LC-MS |
Research Findings and Notes on Optimization
- The regioselectivity of the alkylation step is critical; the use of NaH in DMF at low temperature minimizes side reactions and ensures N1 substitution.
- Reaction monitoring by LC-MS is essential to detect any isomeric or side products early.
- Hydrolysis under reflux with KOH in methanol/toluene mixture is effective for ester cleavage without degrading the indazole ring.
- Purification by flash chromatography with silica gel and solvent systems such as dichloromethane/methanol ensures high purity.
- Yields can be influenced by the presence of side chains with terminal hydroxy groups in derivatives, but for the acid itself, yields remain consistently high.
Chemical Reactions Analysis
Types of Reactions
5-fluoro AB-PINACA 3-carboxyindazole metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Reactivity
The chemical reactivity of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid includes:
- Nucleophilic Substitution : Typical for carboxylic acids, allowing for the formation of various derivatives.
- Esterification : Reacts with alcohols to form esters.
- Decarboxylation : Under certain conditions, it can lose carbon dioxide, leading to different derivatives.
- Amide Formation : Can react with amines to produce amides, which are crucial in synthesizing more complex synthetic cannabinoids.
Pharmacological Applications
This compound has garnered interest in several areas of pharmacological research:
- Synthetic Cannabinoids : Its structural similarity to cannabinoids suggests potential psychoactive effects, making it a candidate for studies on cannabinoid receptor interactions (CB1 and CB2). Research indicates that it may exhibit binding affinities comparable to established synthetic cannabinoids .
- Therapeutic Potential : Investigations into its efficacy in pain management and other medical conditions related to cannabinoid receptor activity are ongoing. The interaction studies typically employ binding assays to evaluate its potency and efficacy against known cannabinoids.
Forensic Toxicology
The compound is utilized in forensic toxicology for detecting synthetic cannabinoids in biological samples. Its derivatives are often analyzed in toxicological screenings, contributing to understanding the prevalence and effects of synthetic cannabinoid use.
While direct published research on this compound is limited, studies on similar indazole derivatives provide insights into its potential applications:
- Binding Affinity Studies : Research has demonstrated that indazole derivatives often exhibit varying affinities for cannabinoid receptors, suggesting that modifications to the indazole structure can significantly alter biological activity.
- Toxicological Profiles : Case studies in forensic settings have highlighted the importance of identifying synthetic cannabinoids like this compound in drug screenings, emphasizing their rising prevalence and associated health risks .
Mechanism of Action
The mechanism of action of 5-fluoro AB-PINACA 3-carboxyindazole metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist to the human cannabinoid CB1 and CB2 receptors, leading to various physiological and psychological effects . The compound’s effects are mediated through the activation of these receptors and subsequent signaling pathways.
Comparison with Similar Compounds
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid (DICA)
DICA (Molecular formula: C₁₅H₁₀Cl₂N₂O₂ , MW: 321.16 g/mol) features a dichlorobenzyl substituent instead of a fluoropentyl chain. Key differences include:
- Biological Activity : DICA and its glycerol esters exhibit potent antispermatogenic activity, targeting testicular junctions, whereas the fluoropentyl analog lacks reproductive toxicity .
- Therapeutic Use : DICA derivatives like adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) are repurposed as anticancer agents, inhibiting mitochondrial pyruvate carriers .
1-(4-Cyanobutyl)-1H-indazole-3-carboxylic Acid
This derivative (precursor to CUMYL-4CN-BINACA) replaces the fluoropentyl group with a cyanobutyl chain. The cyano group enhances polarity, reducing blood-brain barrier penetration and altering SCRA potency .
Pharmacological and Metabolic Comparisons
Metabolic Pathways
- Hepatocyte Metabolism: The fluoropentyl chain in this compound undergoes ω-hydroxylation and β-oxidation to yield pentanoic acid metabolites (e.g., F18), but the fluorine atom impedes complete chain shortening, prolonging detection windows in forensic analyses .
- Esterification Effects: Ester derivatives like "this compound 1-naphthalenyl ester" show upregulated metabolic activity in immunostressed models, contrasting with the parent acid’s role as an inactive metabolite .
Crystallography and Stability
- Unlike DICA, which forms stable monoclinic crystals (space group P2₁/c), the fluoropentyl analog lacks reported crystallographic data, suggesting challenges in crystallization due to alkyl chain flexibility .
Biological Activity
1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid (commonly referred to as 5F-PB-22) is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly in relation to cannabinoid receptors. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
5F-PB-22 belongs to a class of compounds known as indazole carboxylic acids. Its chemical structure is characterized by the presence of a fluoropentyl group, which significantly influences its pharmacological properties.
- Chemical Formula : C₁₃H₁₈FNO₂
- CAS Number : 1535166-43-8
The primary mechanism of action for 5F-PB-22 involves its interaction with cannabinoid receptors, specifically CB1 and CB2. Research indicates that it acts as a potent agonist at these receptors, leading to various physiological effects.
- CB1 Receptor Activation : In vitro studies have shown that 5F-PB-22 is significantly more potent than Δ9-tetrahydrocannabinol (THC) in activating CB1 receptors, with potency ratios indicating it is approximately 100 times more effective than WIN-55,212-2 at the human CB1 receptor .
- G Protein Activation : The compound activates G-protein coupled receptors, influencing downstream signaling pathways that result in altered neuronal excitability and neurotransmitter release .
Potency Comparison Table
| Compound | Potency (hCB1) | Potency (hCB2) |
|---|---|---|
| 5F-PB-22 | 101x | 5.6x |
| Δ9-THC | 1x | 0.51x |
| WIN-55,212-2 | 50x | 25x |
| JWH-018 | 36x | 19x |
This table illustrates the relative potency of 5F-PB-22 compared to other synthetic cannabinoids and THC, highlighting its significant efficacy at cannabinoid receptors .
Case Study: Acute Toxicity
A notable case involved a 19-year-old female who experienced severe symptoms after using products containing synthetic cannabinoids including 5F-PB-22. Symptoms included tachycardia, seizures, and visual hallucinations, which resolved after treatment with midazolam. This case underscores the potential for acute toxicity associated with the use of synthetic cannabinoids .
Metabolic Stability and Profiling
Research on the metabolic pathways of 5F-PB-22 indicates that it undergoes extensive metabolism primarily via cytochrome P450 enzymes. Studies have shown that it produces several metabolites, which can also exhibit biological activity . The metabolic stability was assessed using human liver microsomes, revealing insights into its pharmacokinetic properties .
Research Findings on Biological Effects
Research has demonstrated that synthetic cannabinoids like 5F-PB-22 can induce significant changes in cellular function:
- Calcium Signaling : In cultured neurons, 5F-PB-22 was found to suppress calcium spiking induced by CB1 activation, indicating its strong influence on neuronal signaling .
- Behavioral Effects : Animal studies have shown that administration leads to altered behavior consistent with cannabinoid receptor activation, including increased locomotor activity and anxiety-like behaviors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step pathway. For example, starting from indazole-3-carboxylic acid derivatives, fluoropentyl groups are introduced using nucleophilic substitution or alkylation reactions. A critical step involves the use of oxalyl chloride and dimethylformamide (DMF) to activate the carboxylic acid group for subsequent functionalization . Reaction optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of acid to oxalyl chloride) and controlled temperatures (0°C to room temperature) to minimize side reactions like over-alkylation. Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) is essential to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming regioselectivity (e.g., fluoropentyl chain position) and detecting impurities. For example, the indazole C3-carboxylic acid proton typically appears as a singlet at δ 8.2–8.5 ppm .
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated ) and quantifies residual solvents or byproducts .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally analogous 5-fluoro-indole-3-carboxylic acid derivatives .
Q. How does the fluoropentyl chain influence the compound’s solubility and stability under experimental conditions?
- Methodological Answer : The 5-fluoropentyl group enhances lipophilicity (predicted LogP ~2.5), reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, DMF). Stability studies in acidic/basic media (pH 1–13) show degradation above pH 10, likely due to ester hydrolysis or defluorination. Storage at –20°C in inert atmospheres (argon) is recommended to prevent oxidative decomposition .
Advanced Research Questions
Q. What mechanistic insights explain contradictory results in condensation reactions involving this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 30–70%) during Knoevenagel or Suzuki-Miyaura couplings often arise from competing pathways. For example, sodium acetate in acetic acid may promote both condensation and retro-aldol reactions. Kinetic studies (e.g., in situ IR monitoring) reveal that reaction rates depend on electron-withdrawing effects of the fluorine substituent, which stabilize transition states in nucleophilic attacks but hinder electrophilic substitutions . Computational modeling (DFT) can predict regioselectivity and guide catalyst selection (e.g., Pd(PPh) vs. Buchwald-Hartwig conditions) .
Q. How can researchers address challenges in quantifying trace impurities or isomeric byproducts in synthesized batches?
- Methodological Answer : Advanced chromatographic methods are required:
- Chiral HPLC : Resolves enantiomeric impurities (e.g., from asymmetric fluoropentyl addition) using cellulose-based columns and hexane/isopropanol gradients .
- LC-QTOF-MS : Detects low-abundance impurities (e.g., defluorinated analogs or N-oxide derivatives) with ppm-level sensitivity. Calibration against synthetic standards is critical .
Q. What strategies enable selective functionalization of the indazole core without disrupting the fluoropentyl chain?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the indazole nitrogen during alkylation or acylation. For example, Boc-protected intermediates allow selective C3-carboxylic acid activation .
- Metal-Free Coupling : Light-mediated C–H functionalization avoids metal catalysts that may cleave the C–F bond. Photoredox conditions (e.g., Ru(bpy)) enable arylation at the C4 position .
Q. How do computational models predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids or micellar media)?
- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or ACD/Labs Percepta model solvation effects. For instance, fluoropentyl chains exhibit strong hydrophobic interactions in micellar systems (e.g., SDS), enhancing reaction rates in water. QSAR models correlate substituent effects (e.g., fluorine position) with activation energies for SN2 reactions .
Q. What are the implications of the compound’s metabolic stability in in vitro pharmacological assays?
- Methodological Answer : Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4) reveal that the fluoropentyl group reduces oxidative metabolism compared to non-fluorinated analogs. LC-MS/MS analysis of hepatic microsomal incubations identifies primary metabolites (e.g., hydroxylated pentyl chains) .
Contradictions and Open Challenges
- Synthetic Yield vs. Purity : Evidence reports high yields (>80%) for acid chloride formation, while notes <50% yields in similar steps, likely due to moisture sensitivity.
- Fluorine Stability : While asserts fluoropentyl chain stability under acidic conditions, warns of HF release during pyrolysis (>200°C).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
